2-Propanol, 1,3-bis(o-methoxyphenoxy)- 2-Propanol, 1,3-bis(o-methoxyphenoxy)- Guaifenesin Impurity D is an impurity of Atenolol. lt is also used in various preparations of organic synthetic compounds.
Brand Name: Vulcanchem
CAS No.: 16929-60-5
VCID: VC21334485
InChI: InChI=1S/C17H20O5/c1-19-14-7-3-5-9-16(14)21-11-13(18)12-22-17-10-6-4-8-15(17)20-2/h3-10,13,18H,11-12H2,1-2H3
SMILES: COC1=CC=CC=C1OCC(COC2=CC=CC=C2OC)O
Molecular Formula: C17H20O5
Molecular Weight: 304.34 g/mol

2-Propanol, 1,3-bis(o-methoxyphenoxy)-

CAS No.: 16929-60-5

Cat. No.: VC21334485

Molecular Formula: C17H20O5

Molecular Weight: 304.34 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

2-Propanol, 1,3-bis(o-methoxyphenoxy)- - 16929-60-5

CAS No. 16929-60-5
Molecular Formula C17H20O5
Molecular Weight 304.34 g/mol
IUPAC Name 1,3-bis(2-methoxyphenoxy)propan-2-ol
Standard InChI InChI=1S/C17H20O5/c1-19-14-7-3-5-9-16(14)21-11-13(18)12-22-17-10-6-4-8-15(17)20-2/h3-10,13,18H,11-12H2,1-2H3
Standard InChI Key SSNCGCIXFDVLFP-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1OCC(COC2=CC=CC=C2OC)O
Canonical SMILES COC1=CC=CC=C1OCC(COC2=CC=CC=C2OC)O
Appearance White Solid
Melting Point 73-75°C

Physical and Chemical Properties

Basic Properties

The physical and chemical properties of 2-Propanol, 1,3-bis(o-methoxyphenoxy)- are essential for its identification, handling, and applications. The compound presents as a white to off-white solid at room temperature . Table 1 summarizes the key physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties of 2-Propanol, 1,3-bis(o-methoxyphenoxy)-

PropertyValueReference
Molecular FormulaC17H20O5
Molecular Weight304.34 g/mol
Physical StateSolid
ColorWhite to Off-White
Melting Point73-75°C (general); 73-74.2°C (in ethyl ether)
Boiling Point165-225°C (at 9 Torr pressure)
Density1.167±0.06 g/cm³ (Predicted)
pKa13.38±0.20 (Predicted)
StabilityHygroscopic

Solubility and Stability

Understanding the solubility characteristics of this compound is important for analytical procedures and formulation considerations. The compound shows slight solubility in chloroform and ethyl acetate . This limited solubility profile in common organic solvents suggests that the compound has moderate polarity, consistent with its chemical structure containing both hydrophilic (hydroxyl group) and hydrophobic (aromatic rings) portions.

Regarding stability, the compound is reported to be hygroscopic, meaning it readily absorbs moisture from the air . This property necessitates special handling and storage conditions, particularly for analytical standards and research-grade materials. The recommended storage conditions include keeping the compound sealed in a dry environment at room temperature to maintain its chemical integrity and prevent degradation .

Chemical Structure and Identification

Structural Characteristics

The molecular structure of 2-Propanol, 1,3-bis(o-methoxyphenoxy)- features three main components: a central 2-propanol backbone and two 2-methoxyphenoxy groups attached at positions 1 and 3. The central carbon (C-2) bears a hydroxyl group, which is the only free hydroxyl group in the molecule. The two 2-methoxyphenoxy substituents consist of phenyl rings with methoxy groups at the ortho position, creating a distinctively arranged molecule with specific electronic and steric properties.

Table 2 presents the structural identifiers for this compound, which are essential for its unambiguous identification in chemical databases and literature.

Table 2: Structural Identifiers of 2-Propanol, 1,3-bis(o-methoxyphenoxy)-

IdentifierValueReference
IUPAC Name1,3-bis(2-methoxyphenoxy)propan-2-ol
Standard InChIInChI=1S/C17H20O5/c1-19-14-7-3-5-9-16(14)21-11-13(18)12-22-17-10-6-4-8-15(17)20-2/h3-10,13,18H,11-12H2,1-2H3
Standard InChIKeySSNCGCIXFDVLFP-UHFFFAOYSA-N
SMILESCOC1=CC=CC=C1OCC(COC2=CC=CC=C2OC)O
Canonical SMILESCOC1=CC=CC=C1OCC(COC2=CC=CC=C2OC)O
PubChem Compound ID97669

Common Synonyms

The compound is known by several synonyms in scientific literature and chemical databases, reflecting its various contexts of use and historical naming conventions. Table 3 presents the common synonyms associated with this compound.

Table 3: Common Synonyms of 2-Propanol, 1,3-bis(o-methoxyphenoxy)-

SynonymReference
1,3-Bis(2-methoxyphenoxy)-2-propanol
1,3-Bis(2-methoxyphenoxy)propan-2-ol
NSC 142122
Dianisylglycerol
Guaicol Impurity D
Guaifenesin EP impurity D
Guaifenesin impurity D (PhEur)
Guaiacol glycerol Ether EP Impurity D

Pharmaceutical Significance and Applications

Research and Analytical Applications

Beyond its role as a pharmaceutical impurity, 2-Propanol, 1,3-bis(o-methoxyphenoxy)- serves several analytical and research purposes:

  • Reference Standard: The compound is used as a reference standard in analytical chemistry for the identification and quantification of impurities in guaifenesin preparations.

  • Method Development: It serves as a test compound for developing and validating analytical methods for pharmaceutical quality control, particularly chromatographic techniques used for impurity profiling.

  • Structure-Activity Relationship Studies: Its structural similarity to guaifenesin makes it valuable for structure-activity relationship studies investigating the pharmacological properties and biological activities of guaifenesin and related compounds.

Synthesis and Production

Production Considerations

The production of high-purity 2-Propanol, 1,3-bis(o-methoxyphenoxy)- for analytical standards requires careful control of reaction conditions and thorough purification procedures. The reported purity of commercially available material is typically above 95%, which is suitable for most analytical applications.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator